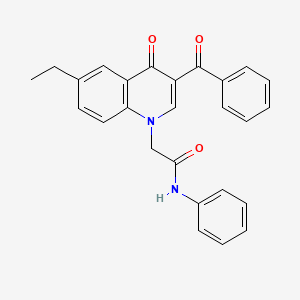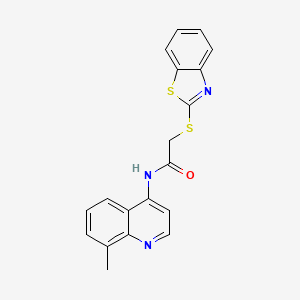
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTAQ, and it has been extensively studied for its unique chemical properties and potential applications.
作用機序
The mechanism of action of BTAQ in various applications is not fully understood. However, studies have suggested that BTAQ may exert its biological activity through the inhibition of enzymes or the disruption of cellular processes. In material science, BTAQ may act as a charge transport material or a light-emitting material in OLEDs.
Biochemical and Physiological Effects
BTAQ has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In medicinal chemistry, BTAQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BTAQ has also been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane of microorganisms.
In material science, BTAQ has been shown to exhibit good charge transport properties and high luminescence efficiency in OLEDs. BTAQ has also been shown to exhibit good photovoltaic performance in OPVs.
実験室実験の利点と制限
BTAQ has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. BTAQ is also commercially available, making it readily accessible for researchers.
However, BTAQ also has some limitations for lab experiments. BTAQ is relatively expensive compared to other organic compounds, which may limit its use in some research applications. BTAQ is also sensitive to air and moisture, which may require special handling procedures to maintain its purity.
将来の方向性
There are several future directions for research on BTAQ. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of BTAQ and its potential as an anticancer agent. In material science, further studies are needed to optimize the performance of BTAQ in OLEDs and OPVs. In analytical chemistry, further studies are needed to explore the potential of BTAQ as a fluorescent probe for the detection of other metal ions.
Conclusion
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. BTAQ has been extensively studied for its unique chemical properties and potential applications. Further research is needed to fully understand the mechanism of action of BTAQ and its potential in various applications.
合成法
The synthesis of BTAQ involves the reaction of 2-mercaptobenzothiazole and 8-methylquinoline-4-carboxylic acid chloride in the presence of a base. This reaction results in the formation of BTAQ as a yellow solid. The purity of BTAQ can be improved through recrystallization or column chromatography.
科学的研究の応用
BTAQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BTAQ has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BTAQ has also been studied as a potential antibacterial and antifungal agent.
In material science, BTAQ has been investigated for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). BTAQ has also been studied for its potential applications in sensors and catalysts.
In analytical chemistry, BTAQ has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. BTAQ has also been used as a chelating agent for the separation and determination of metal ions in complex samples.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-12-5-4-6-13-14(9-10-20-18(12)13)21-17(23)11-24-19-22-15-7-2-3-8-16(15)25-19/h2-10H,11H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOKWAMNDVYPSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)
![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)
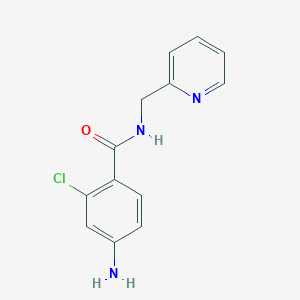
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
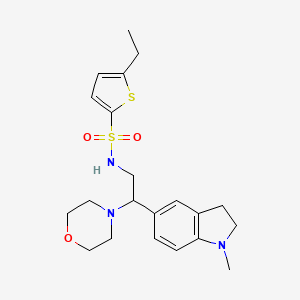
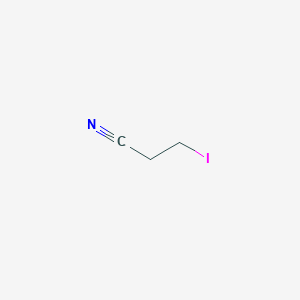
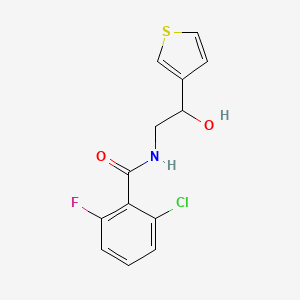
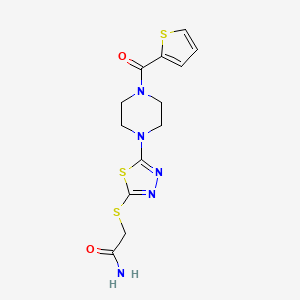

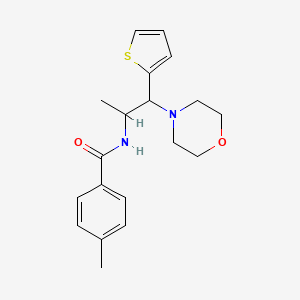
![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)
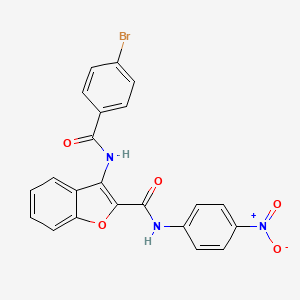
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)
